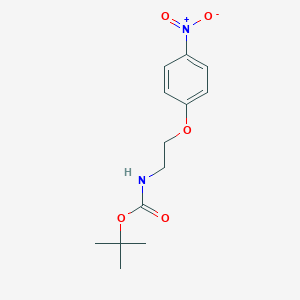

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(16)14-8-9-19-11-6-4-10(5-7-11)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOYKECYRDLCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592561 | |

| Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159184-14-2 | |

| Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and structural characteristics of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. This compound, identified by CAS Number 159184-14-2, serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 159184-14-2 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₅ | N/A |

| Molecular Weight | 282.29 g/mol | N/A |

| Boiling Point (Predicted) | 443.3 ± 25.0 °C | N/A |

| Density (Predicted) | 1.192 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 11.86 ± 0.46 | N/A |

| Physical State | Solid (Typical) | [3] |

Structural and Synthetic Overview

This compound is a carbamate-protected amine. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, valued for its stability under many reaction conditions and its susceptibility to removal under acidic conditions. The 4-nitrophenoxy moiety serves as an effective leaving group, making this compound a useful reagent for introducing a protected aminoethyl spacer into various molecular scaffolds.

Logical Relationship of Functional Groups

The utility of this compound in multi-step synthesis is derived directly from the orthogonal nature of its key functional groups. The diagram below illustrates the distinct roles of the Boc protecting group and the nitrophenoxy leaving group.

Experimental Protocols

General Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-(4-nitrophenoxy)ethan-1-amine. This workflow involves the protection of the primary amine with a Boc group.

Detailed Methodology: Boc Protection

This protocol is adapted from general procedures for the N-acylation of amines.[4]

-

Reaction Setup : Dissolve 2-(4-nitrophenoxy)ethan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).

-

Addition of Boc Anhydride : To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise at 0 °C (ice bath).

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water and brine.[5]

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4][5]

-

Purification : Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[5]

Characterization Data

While specific experimental spectra for this compound are not available, characterization of similar compounds is routinely performed using the following techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : Would confirm the presence of the tert-butyl group (a singlet around 1.4 ppm), the ethyl spacer (two triplets), and the aromatic protons of the nitrophenoxy group (two doublets in the aromatic region).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Would show characteristic peaks for the carbonyl of the carbamate, the quaternary carbon and methyls of the Boc group, the carbons of the ethyl chain, and the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : Would display characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry (MS) : Would confirm the molecular weight of the compound. The ESI+ spectrum would be expected to show a peak for [M+H]⁺ or [M+Na]⁺.

References

- 1. rsc.org [rsc.org]

- 2. Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate | C13H18N2O4 | CID 10264884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and available experimental data for tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound. Information is presented in a structured format to facilitate easy access and comparison of data. While this guide aims to be thorough, it is important to note that information regarding the compound's involvement in specific signaling pathways is not extensively available in the public domain at the time of publication.

Molecular Structure and Chemical Properties

This compound is a chemical compound with the molecular formula C13H18N2O5. It is also known by synonyms such as N-Boc-2-(4-nitrophenoxy)ethanamine. The structure consists of a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine linker, which is in turn connected to a 4-nitrophenoxy group.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate |

| CAS Number | 159184-14-2[1][2] |

| Molecular Formula | C13H18N2O5 |

| SMILES | CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-8-11(16)9-4-6-10(7-5-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17) |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 282.29 g/mol |

| Monoisotopic Mass | 282.12158 Da[3] |

| XLogP3 (Predicted) | 1.7[3] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

| Exact Mass | 282.121572 g/mol |

| Heavy Atom Count | 20 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following sections summarize the available spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, tert-Butyl (3-aminopropyl)carbamate, shows characteristic absorption bands for the primary amine (N-H stretch at ~3360 and ~3290 cm⁻¹) and the secondary carbamate (C=O stretch around 1690-1710 cm⁻¹)[5]. For this compound, one would also expect to observe strong absorbances corresponding to the nitro group (typically around 1520 and 1340 cm⁻¹) and the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight of the compound. The predicted monoisotopic mass is 282.12158 Da[3].

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not explicitly detailed in a single source. However, a general synthetic approach can be inferred from procedures for similar molecules.

General Synthesis Approach

The synthesis of carbamates like the title compound often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate or a dicarbonate. A plausible synthesis for this compound could involve the reaction of 2-(4-nitrophenoxy)ethan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Illustrative Synthesis Workflow:

Caption: General workflow for the synthesis and characterization of the target compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the specific involvement of this compound in biological signaling pathways or its specific pharmacological activities. The presence of the Boc protecting group suggests it is likely used as an intermediate in the synthesis of more complex molecules with potential biological relevance. The 4-nitrophenoxy group is a common feature in various biologically active compounds and can serve as a leaving group in nucleophilic aromatic substitution reactions.

Conclusion

This technical guide has summarized the key molecular and physicochemical properties of this compound based on available data. While comprehensive experimental protocols and biological activity data are limited, this document provides a foundational understanding of the compound for researchers and professionals in drug development. Further experimental investigation is required to fully elucidate its chemical reactivity, biological functions, and potential applications.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This document details the prevalent synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

This compound, also known as N-Boc-2-(4-nitrophenoxy)ethylamine, is a key building block in the synthesis of more complex molecules. The presence of the Boc-protecting group on the amine and the nitro-activated phenyl ether linkage allows for selective chemical transformations, making it a versatile reagent in multi-step syntheses. This guide will focus on two primary and effective pathways for its preparation: the Williamson ether synthesis and the Mitsunobu reaction.

Synthesis Pathways

Two principal routes have been established for the synthesis of this compound:

-

Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the sodium or potassium salt of 4-nitrophenol is reacted with a Boc-protected 2-haloethylamine, such as tert-butyl (2-bromoethyl)carbamate. This SN2 reaction is a straightforward and widely used method for ether formation.[1][2]

-

Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry, although for this achiral synthesis, the primary advantage is the mild reaction conditions.[3][4] The reaction involves the treatment of tert-butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine) and 4-nitrophenol with a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

The following sections provide detailed experimental protocols for both synthetic routes.

Experimental Protocols

Method 1: Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis.[2][5][6][7]

Reaction Scheme:

Materials:

-

4-Nitrophenol

-

tert-Butyl (2-bromoethyl)carbamate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in the same solvent.

-

Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method 2: Mitsunobu Reaction

This protocol is based on the general procedure for the Mitsunobu reaction.[1][3][4]

Reaction Scheme:

Materials:

-

tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine)

-

4-Nitrophenol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Starting Materials | 4-Nitrophenol, tert-Butyl (2-bromoethyl)carbamate | tert-Butyl (2-hydroxyethyl)carbamate, 4-Nitrophenol |

| Key Reagents | K₂CO₃ | PPh₃, DEAD/DIAD |

| Typical Solvent | Acetone, DMF | THF, CH₂Cl₂ |

| Reaction Temperature | Reflux or 60-80 °C | 0 °C to Room Temperature |

| Typical Yield | 70-85% | 60-80% |

| Purification Method | Column Chromatography | Column Chromatography |

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₅ |

| Molecular Weight | 282.29 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 83-85 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (d, J = 9.2 Hz, 2H), 6.97 (d, J = 9.2 Hz, 2H), 5.05 (br s, 1H), 4.18 (t, J = 5.2 Hz, 2H), 3.63 (q, J = 5.2 Hz, 2H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.7, 155.8, 141.6, 125.9, 114.6, 79.9, 67.2, 40.4, 28.3 |

Mandatory Visualization

The following diagrams illustrate the two primary synthesis pathways for this compound.

Caption: Williamson Ether Synthesis Pathway.

Caption: Mitsunobu Reaction Pathway.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, a bifunctional molecule of significant interest in contemporary drug discovery and development. The document details its chemical identity, including its CAS number and IUPAC name, and presents a plausible synthesis protocol based on established chemical methodologies. A primary focus is placed on its critical role as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide will explore the logical workflow of its incorporation into PROTACs and the general mechanism of action of the resulting protein degraders. Experimental protocols for key synthetic steps are provided, and quantitative data is summarized for clarity. Diagrams generated using Graphviz are included to illustrate the synthetic pathway and the fundamental principles of PROTAC-mediated protein degradation.

Chemical Identification and Properties

This compound is a key synthetic intermediate characterized by a Boc-protected amine and an activated p-nitrophenoxy group. This dual functionality makes it an ideal building block for multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical research.

| Identifier | Value | Citation |

| CAS Number | 159184-14-2 | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | N-Boc-2-(4-nitrophenoxy)ethanamine | [2] |

| Molecular Formula | C13H18N2O5 | [1] |

| Molecular Weight | 282.29 g/mol | [1] |

A definitive IUPAC name is provided based on its chemical structure. Note that some databases may list names for structurally similar but distinct compounds.

Synthesis and Experimental Protocols

Step 1: Synthesis of tert-butyl (p-nitrophenyl) carbonate (Compound A)

This initial step involves the reaction of p-nitrophenol with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

-

To a reaction vessel, add p-nitrophenol (1.0 eq) and a suitable aqueous base, such as sodium hydroxide solution (2-4 M).[1]

-

While stirring at room temperature (20-25 °C), add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) dropwise.[1]

-

Continue stirring for 2-3 hours.

-

Extract the reaction mixture with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate it under reduced pressure, and wash with n-hexane to yield tert-butyl (p-nitrophenyl) carbonate as a pale yellow oil.[1]

Step 2: Synthesis of this compound (Final Product)

The second step is a nucleophilic substitution reaction where the phenoxide of N-Boc-ethanolamine displaces the nitro group from a suitable substrate, or more commonly, the p-nitrophenyl carbonate acts as an activated carbonyl for reaction with an amine. A plausible and efficient route involves the reaction of N-Boc-2-aminoethanol with 4-nitrofluorobenzene under Williamson ether synthesis conditions.

Experimental Protocol:

-

In a suitable solvent such as DMF, dissolve N-Boc-2-aminoethanol (1.0 eq).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.

-

To this solution, add 1-fluoro-4-nitrobenzene (1.0 eq).

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in Drug Development: A PROTAC Linker

The primary application of this compound in drug development is as a bifunctional linker for the synthesis of PROTACs.[3][4][5][6] PROTACs are innovative heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase.[7]

Role as a Bifunctional Linker

This compound is well-suited as a PROTAC linker precursor due to its orthogonal protecting groups. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then be coupled to a POI-binding ligand or an E3 ligase ligand. The p-nitrophenoxy group serves as a good leaving group, allowing for the attachment of the other binding moiety through nucleophilic substitution.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker derived from this compound generally follows these steps:

-

Deprotection: The Boc group is removed from the linker precursor using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

First Coupling: The newly exposed free amine is then coupled to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation.

-

Second Coupling: The p-nitrophenoxy group on the other end of the linker is displaced by a nucleophilic group (e.g., an amine or alcohol) on the second binding ligand.

PROTAC Mechanism of Action and Signaling Pathways

PROTACs do not inhibit their target proteins in the traditional sense. Instead, they act as catalysts to induce their degradation. This mechanism offers several advantages over conventional inhibitors, including the potential to target proteins previously considered "undruggable."

The general mechanism of PROTAC-mediated protein degradation is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin chain on the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides.

-

Recycling: The PROTAC molecule is released after inducing ubiquitination and can then bind to another POI molecule, acting catalytically.

By inducing the degradation of a target protein, a PROTAC effectively removes it from the cellular environment, thereby shutting down the signaling pathways in which the protein is involved. For example, if the POI is a kinase involved in a cancer cell's growth signaling pathway, its degradation will lead to the inhibition of that pathway and potentially cell death.

Conclusion

This compound is a valuable synthetic tool for researchers and drug development professionals. Its bifunctional nature, with orthogonally protected reactive sites, makes it an excellent building block for the construction of complex molecules, most notably as a linker in the rapidly advancing field of PROTACs. Understanding its synthesis and application is crucial for the development of next-generation therapeutics that function through targeted protein degradation. This guide provides a foundational understanding of this important chemical entity and its role in modern medicinal chemistry.

References

- 1. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 2. This compound | 159184-14-2 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

A Technical Guide to the Solubility and Stability of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Abstract: This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate (CAS No. 159184-14-2). Intended for researchers, scientists, and professionals in drug development, this document details standardized experimental protocols for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to evaluate chemical stability. While specific experimental data for this compound are not publicly available, this guide furnishes the necessary procedural frameworks and data presentation structures to enable its thorough physicochemical characterization. The workflows and potential chemical degradation pathways are illustrated to provide a clear and logical guide for laboratory investigation.

Introduction

This compound is a chemical intermediate featuring a Boc-protected amine, a nitrophenyl group, and an ether linkage. For any compound intended for use in biological or pharmaceutical research, a thorough understanding of its solubility and stability is paramount. Solubility influences bioavailability, formulation development, and the reliability of in vitro assay results.[1][2] Stability determines a compound's shelf-life, storage conditions, and degradation profile, which is a critical safety and regulatory consideration.[3]

This guide outlines the standard experimental approaches to quantitatively determine these key physicochemical properties.

Solubility Assessment

Solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems.[4] It is typically assessed under two distinct conditions: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound before it begins to precipitate after being rapidly added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[1][5] This high-throughput measurement is common in early drug discovery to quickly flag potential issues.[5]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[6] This "shake-flask" method is more time-consuming but provides the definitive saturation solubility value required for formulation and late-stage development.[2][6]

Data Presentation: Solubility Profile

While specific quantitative data for this compound is not available in the public domain, the results of solubility experiments should be summarized as shown in Table 1.

| Solvent/Medium | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Deionized Water | Data Not Available | Data Not Available |

| PBS (pH 7.4) | Data Not Available | Data Not Available |

| DMSO | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available |

| Table 1. Recommended format for summarizing solubility data. A related compound, (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate, has been qualitatively described as having limited water solubility but good solubility in organic solvents like methanol and ethyl acetate[7]. |

Experimental Workflow: Solubility Determination

The logical flow for a comprehensive solubility assessment involves initial high-throughput screening followed by a definitive equilibrium-based measurement for key compounds.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method to determine equilibrium solubility.[6]

-

Preparation of Standard Solutions: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase used for HPLC analysis.

-

Sample Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a 1.5 mL glass vial.[6]

-

Incubation: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[6]

-

Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for at least 24 hours to ensure equilibrium is reached.[2][6]

-

Separation of Solid: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.45 µm PVDF filter.[5]

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the diluted sample and the calibration standards by a validated HPLC-UV method.[8]

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the diluted supernatant. Calculate the original solubility value in µg/mL or µM, accounting for the dilution factor.

Stability Assessment

Stability testing evaluates how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[3] Forced degradation, or stress testing, is a critical component of this process.[9] It involves intentionally degrading the sample under harsh conditions to identify likely degradation products and establish the specificity of the analytical method.[9][10]

The carbamate functional group is known to be susceptible to hydrolysis, particularly under basic conditions, which cleaves the carbamate ester linkage.[9][11] The nitroaromatic group may be susceptible to reduction or photolytic degradation.

Data Presentation: Forced Degradation Summary

Results from a forced degradation study should be tabulated to clearly indicate the compound's lability under various stress conditions.

| Stress Condition | Duration | % Assay of Parent Compound | Major Degradants Observed |

| 0.1 M HCl at 60°C | 24 hours | Data Not Available | Data Not Available |

| 0.1 M NaOH at RT | 4 hours | Data Not Available | Data Not Available |

| 3% H₂O₂ at RT | 24 hours | Data Not Available | Data Not Available |

| Heat (80°C, solid state) | 48 hours | Data Not Available | Data Not Available |

| Photolytic (ICH Q1B) | 1.2M lux·hr | Data Not Available | Data Not Available |

| Table 2. Recommended format for summarizing forced degradation results. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating[9]. |

Experimental Workflow: Forced Degradation Study

A systematic workflow is essential for ensuring all potential degradation pathways are investigated and that the analytical method is validated.

Potential Degradation Pathway

The most probable degradation pathway for carbamates under hydrolytic stress is the cleavage of the carbamate bond.[9][12]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for subjecting the compound to a variety of stress conditions as mandated by ICH guidelines.[9]

-

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[9]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature, as base-catalyzed hydrolysis of carbamates can be rapid.[9] Monitor the reaction closely, taking aliquots at early time points (e.g., 0.5, 1, 2, 4 hours). Neutralize with 0.1 M HCl before dilution and analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[9] Store the solution at room temperature, protected from light, for up to 48 hours. Withdraw aliquots, dilute, and analyze at appropriate intervals.

-

Thermal Degradation: Store the compound as a solid powder and in solution in sealed vials at an elevated temperature (e.g., 80°C). Analyze samples at set time points (e.g., 24, 48 hours).

-

Photostability: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel sample should be kept in the dark as a control.

-

Analysis: All stressed samples, along with an unstressed control sample, should be analyzed using a stability-indicating HPLC method. The method must demonstrate the ability to separate the intact parent compound from all generated degradation products.[13][14] Mass spectrometry (LC-MS) can be used to help identify the mass of degradation products and elucidate their structures.[13]

Conclusion

This guide provides the essential frameworks for the systematic evaluation of the solubility and stability of this compound. By implementing the detailed protocols for kinetic and thermodynamic solubility, researchers can obtain critical data for formulation and bioassay design. The forced degradation and stability-indicating HPLC method development protocols are fundamental for understanding the compound's intrinsic stability, identifying potential degradants, and establishing appropriate storage conditions. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data crucial for advancing scientific research and drug development.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. chemshuttle.com [chemshuttle.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijtsrd.com [ijtsrd.com]

Unraveling the Potential of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate: A Look into its Putative Action

For Immediate Release

Shanghai, China – December 25, 2025 – While a definitive mechanism of action for tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate remains to be fully elucidated by the scientific community, its structural motifs—a Boc-protected amine and a nitroaromatic group—suggest potential avenues of biological activity that warrant further investigation. This technical guide synthesizes the current understanding of related compounds to hypothesize a potential mechanism of action for this specific molecule, providing a framework for future research and development.

Currently, there is a notable absence of specific studies in publicly accessible scientific literature detailing the biological evaluation, cytotoxicity, antimicrobial activity, or enzyme inhibition of this compound. The available information is primarily centered on its chemical synthesis and physicochemical properties. However, by examining the well-documented activities of its core components, we can infer a plausible, yet unconfirmed, mechanism of action.

Postulated Mechanism of Action: A Dual-Pronged Approach

The chemical structure of this compound suggests a potential dual mechanism of action, leveraging the characteristics of both nitroaromatic compounds and carbamate derivatives.

1. Bioreductive Activation of the Nitroaromatic Moiety:

A key feature of many nitroaromatic compounds is their ability to undergo bioreductive activation within biological systems. This process, often occurring under hypoxic conditions found in certain tumors and microbial environments, involves the enzymatic reduction of the nitro group to form highly reactive intermediates such as nitroso, hydroxylamino, and amino derivatives. These reactive species can exert cytotoxic effects through various mechanisms:

-

Induction of Oxidative Stress: The reduction of the nitro group can lead to the generation of reactive oxygen species (ROS), disrupting the cellular redox balance and causing damage to lipids, proteins, and DNA.

-

DNA Adduct Formation: The reactive intermediates can form covalent adducts with DNA, leading to strand breaks, mutations, and ultimately, apoptosis.

-

Enzyme Inhibition: The generated species may also inhibit the function of critical enzymes involved in cellular metabolism and survival.

This bioreductive pathway is a cornerstone of the mechanism for several established nitroaromatic drugs.

2. Role of the Carbamate Group:

Carbamate derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory and antimicrobial effects. The carbamate moiety in this compound could contribute to its overall activity profile in several ways:

-

Modulation of Enzyme Activity: Carbamates are known inhibitors of various enzymes, particularly serine hydrolases. The specific enzymatic targets for this compound remain to be identified.

-

Prodrug Potential: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be cleaved under certain physiological conditions to release the free amine. This bioactivation could be a critical step in the drug's mechanism, potentially unmasking a more active pharmacophore.

Hypothetical Signaling Pathway

Based on the postulated mechanisms, a hypothetical signaling pathway for the action of this compound can be envisioned.

Caption: Postulated mechanism of action for this compound.

Proposed Experimental Workflow for Mechanism of Action Studies

To validate the hypothesized mechanism of action, a structured experimental workflow is proposed.

An In-depth Technical Guide to the Key Intermediates in the Synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the key chemical intermediates and synthetic pathways involved in the production of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecular architectures. Understanding its synthesis and the intermediates involved is crucial for process optimization, impurity profiling, and the development of novel analogues.

Introduction

The synthesis of this compound can be approached through several strategic pathways. This guide will focus on three primary and chemically distinct routes, each involving a unique set of key intermediates. The selection of a particular synthetic route in a research or industrial setting will depend on factors such as starting material availability, desired purity, scalability, and overall cost-effectiveness. The three routes discussed are:

-

Williamson Ether Synthesis Approach: Formation of the ether linkage via nucleophilic substitution.

-

Mitsunobu Reaction Approach: A redox-condensation reaction to form the ether bond.

-

Two-Step Approach via 2-(4-nitrophenoxy)ethanamine: Synthesis of a key amine intermediate followed by N-Boc protection.

This guide will provide detailed experimental protocols for each key transformation, summarize quantitative data in tabular format, and present signaling pathway diagrams for each synthetic route using Graphviz DOT language.

Synthetic Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for the preparation of ethers. In the context of synthesizing this compound, this approach involves the reaction of the alkoxide of tert-butyl (2-hydroxyethyl)carbamate with an activated aryl halide, such as 1-fluoro-4-nitrobenzene.

Key Intermediates:

-

tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol): This is a crucial starting material, providing the N-Boc protected aminoethyl backbone.

-

Sodium salt of tert-butyl (2-hydroxyethyl)carbamate (alkoxide): This intermediate is generated in situ by treating N-Boc-2-aminoethanol with a strong base like sodium hydride.

-

1-Fluoro-4-nitrobenzene: This is the electrophilic partner in the reaction, providing the 4-nitrophenoxy moiety.

Experimental Protocol:

Synthesis of tert-Butyl (2-hydroxyethyl)carbamate:

A solution of ethanolamine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is cooled to 0 °C. Sodium hydroxide (1.05 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq). The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is monitored by TLC. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl (2-hydroxyethyl)carbamate.

Williamson Ether Synthesis:

To a solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous THF, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium alkoxide. 1-Fluoro-4-nitrobenzene (1.0 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.

Quantitative Data:

| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| N-Boc Protection | Ethanolamine, Di-tert-butyl dicarbonate | NaOH | 1,4-Dioxane/Water | 0 °C to RT | 14 h | >90 |

| Williamson Ether Synthesis | tert-Butyl (2-hydroxyethyl)carbamate, 1-Fluoro-4-nitrobenzene | NaH | THF | 0 °C to RT | 12-24 h | 70-85 |

Synthetic Pathway Diagram:

Synthetic Pathway 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder method for forming the ether linkage. This reaction involves the use of triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol with a nucleophile, in this case, 4-nitrophenol.

Key Intermediates:

-

tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol): As in the Williamson synthesis, this is a key starting material.

-

4-Nitrophenol: This provides the 4-nitrophenoxy moiety.

-

Triphenylphosphine (PPh₃): A key reagent that forms a phosphonium intermediate.

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD): The activating agent for the reaction.

-

Alkoxyphosphonium salt: A transient intermediate formed from the reaction of N-Boc-2-aminoethanol with the PPh₃/DEAD adduct.

Experimental Protocol:

To a solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, is added a solution of DEAD or DIAD (1.2 eq) in THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in diethyl ether, and the precipitated triphenylphosphine oxide is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to yield this compound.

Quantitative Data:

| Reaction Name | Reactants | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| Mitsunobu Reaction | tert-Butyl (2-hydroxyethyl)carbamate, 4-Nitrophenol | PPh₃, DEAD | THF | 0 °C to RT | 12-24 h | 60-80 |

Synthetic Pathway Diagram:

Synthetic Pathway 3: Two-Step Approach via 2-(4-nitrophenoxy)ethanamine

This strategy involves first synthesizing the key intermediate, 2-(4-nitrophenoxy)ethanamine, and then protecting the primary amine with a tert-butoxycarbonyl (Boc) group.

Key Intermediates:

-

2-(4-Nitrophenoxy)ethanamine: This is the central intermediate in this pathway.

-

Di-tert-butyl dicarbonate (Boc₂O): The reagent used for the Boc protection.

Experimental Protocol:

Synthesis of 2-(4-nitrophenoxy)ethanamine:

A common method for the synthesis of this intermediate is the reaction of 4-nitrophenol with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The mixture is heated, and after completion, the product is isolated by extraction and purified.

N-Boc Protection of 2-(4-nitrophenoxy)ethanamine:

To a solution of 2-(4-nitrophenoxy)ethanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.

Quantitative Data:

| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| Synthesis of Amine Intermediate | 4-Nitrophenol, 2-Chloroethylamine HCl | K₂CO₃ | DMF | 80-100 °C | 12 h | 70-85 |

| N-Boc Protection | 2-(4-Nitrophenoxy)ethanamine, Di-tert-butyl dicarbonate | Triethylamine | DCM | RT | 4-6 h | >95 |

Synthetic Pathway Diagram:

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, each with its own set of key intermediates and reaction conditions. The Williamson ether synthesis offers a robust and traditional method, while the Mitsunobu reaction provides a milder alternative, often with good yields. The two-step approach, involving the initial synthesis of 2-(4-nitrophenoxy)ethanamine followed by N-Boc protection, is also a viable and efficient strategy. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or manufacturing process. This guide provides the necessary technical details to aid researchers and drug development professionals in making informed decisions for the synthesis of this important chemical intermediate.

The Lynchpin of Light-Triggered Therapeutics: A Technical Guide to Boc-Protected Nitrophenoxy Ethylamine

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Research Applications of Boc-Protected Nitrophenoxy Ethylamine, a Photocleavable Linker Poised to Revolutionize Targeted Therapies.

This whitepaper provides an in-depth analysis of tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate, a photocleavable linker belonging to the ortho-nitrobenzyl (ONB) class of photo-responsive molecules. Its unique ability to undergo precise cleavage upon exposure to UV light makes it a critical tool in the development of sophisticated drug delivery systems, caged compounds, and other advanced research applications where spatiotemporal control is paramount. This document outlines its core properties, potential research applications, detailed experimental protocols, and quantitative performance data.

Core Concepts and Chemical Properties

Boc-protected nitrophenoxy ethylamine is a bifunctional molecule that combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group with a photolabile o-nitrophenoxy ethyl moiety. The Boc group provides a stable linkage for attaching the molecule to a substrate, while the o-nitrobenzyl ether linkage allows for the controlled release of the substrate upon irradiation with UV light, typically in the 300-365 nm range.[1] This light-induced cleavage is a high-yield reaction that proceeds through an intramolecular rearrangement, resulting in the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[1]

The key advantage of this photocleavable linker lies in its ability to provide "on-demand" activation of therapeutic agents or biological probes with high spatial and temporal precision. This is particularly valuable in targeted drug delivery, where the aim is to release a potent drug specifically at the site of disease, thereby minimizing off-target toxicity.[2]

Quantitative Performance Data

The efficiency of photocleavage is a critical parameter for any photocleavable linker. The following table summarizes key quantitative data for o-nitrobenzyl-derived carbamates, providing a benchmark for the expected performance of Boc-protected nitrophenoxy ethylamine. The data is adapted from studies on the photogeneration of cyclohexylamine from various o-nitrobenzyl carbamates.[1]

| Parameter | Value | Wavelength (nm) | Conditions | Reference |

| Quantum Yield (Φ) | 0.11 - 0.62 | 254 | Solution | [1] |

| Cleavage Wavelength | ~300 - 365 | N/A | UV Irradiation | [1] |

| Cleavage Products | Free Amine, CO₂, 2-Nitrosobenzaldehyde | N/A | Photolysis | [1] |

Potential Research Applications

The unique properties of Boc-protected nitrophenoxy ethylamine open up a wide range of research applications, particularly in the fields of drug development and chemical biology.

-

Targeted Drug Delivery: The linker can be used to conjugate a cytotoxic drug to a targeting moiety (e.g., an antibody or a nanoparticle). The resulting conjugate remains inactive until it reaches the target tissue, where it can be activated by external light application, leading to localized drug release and reduced systemic toxicity.

-

Caged Compounds: Biologically active molecules, such as neurotransmitters, signaling molecules, or enzymes, can be "caged" by attaching them to the linker. This allows researchers to study complex biological processes with high precision by controlling the exact time and location of the molecule's release.

-

Light-Responsive Materials: Incorporation of this linker into polymer backbones or hydrogels can lead to the development of novel materials that change their properties (e.g., solubility, swelling) in response to light. This has potential applications in tissue engineering and controlled-release formulations.

Experimental Protocols

Synthesis of tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate

This protocol describes a plausible two-step synthesis of the target molecule, based on established chemical principles for Boc protection and Williamson ether synthesis.

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate

-

Materials: 2-Aminoethanol, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Sodium bicarbonate.

-

Procedure:

-

Dissolve 2-aminoethanol (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (1.2 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O (1.1 eq) in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the product by flash column chromatography.

-

Step 2: Synthesis of tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate

-

Materials: tert-butyl (2-hydroxyethyl)carbamate, 1-fluoro-2-nitrobenzene, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the final product.

-

General Protocol for Photocleavage

-

Materials: Boc-protected nitrophenoxy ethylamine conjugate, appropriate solvent (e.g., methanol, buffer solution), UV lamp (365 nm).

-

Procedure:

-

Dissolve the conjugate in the chosen solvent in a quartz cuvette or other UV-transparent vessel.

-

Irradiate the solution with a 365 nm UV lamp.

-

Monitor the progress of the cleavage by a suitable analytical method, such as HPLC or LC-MS, by observing the disappearance of the starting material and the appearance of the released substrate.

-

The irradiation time will depend on the concentration of the conjugate, the intensity of the light source, and the quantum yield of the specific derivative.

-

Visualizations

The following diagrams illustrate key processes and relationships relevant to the application of Boc-protected nitrophenoxy ethylamine.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate as a versatile, bifunctional linker in bioconjugation and drug development. This linker is particularly well-suited for the sequential conjugation of two different molecular entities, such as a therapeutic payload and a targeting moiety.

The linker possesses two key functional groups: a 4-nitrophenoxy carbonate and a tert-butoxycarbonyl (Boc)-protected amine. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating the reaction with nucleophiles like primary amines to form a stable carbamate bond. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.

Physicochemical Properties

A clear understanding of the linker's properties is essential for its effective application in designing bioconjugates.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₅ |

| Molecular Weight | 282.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM |

| Storage | Store at -20°C for long-term stability |

Reaction Principle

The use of this compound as a linker involves a two-stage conjugation strategy.

Stage 1: Payload Conjugation

The first stage involves the reaction of the 4-nitrophenoxy carbonate end of the linker with a primary amine-containing payload. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the carbonate, displacing the 4-nitrophenoxide leaving group to form a stable carbamate linkage.

Stage 2: Boc Deprotection and Secondary Conjugation

Following the conjugation of the payload, the Boc protecting group on the other end of the linker is removed under acidic conditions. This deprotection exposes a primary amine, which can then be used for conjugation to a second molecule, such as an antibody, peptide, or nanoparticle, typically through amide bond formation with an activated carboxylic acid.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the two-stage conjugation process using this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimal conditions may vary depending on the specific payload and targeting moiety.

Protocol 1: Conjugation of an Amine-Containing Payload

This protocol describes the conjugation of a payload with a primary amine to the 4-nitrophenoxy end of the linker.

Materials:

-

This compound

-

Amine-containing payload

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

In a clean, dry reaction vial, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add the linker solution to the payload solution with stirring.

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the payload-linker conjugate by RP-HPLC.

-

Characterize the purified product by mass spectrometry (MS) and NMR to confirm its identity and purity.

Quantitative Data (Representative):

| Parameter | Value |

| Typical Yield | 70-90% |

| Reaction Time | 4-12 hours |

| Temperature | Room Temperature (20-25°C) |

| Purity (post-HPLC) | >95% |

Protocol 2: Boc Deprotection of the Payload-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

Purified payload-linker conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the purified payload-linker conjugate in anhydrous DCM.

-

Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine-linker-payload conjugate.

-

The crude product can often be used in the next step without further purification.

Quantitative Data (Representative):

| Parameter | Value |

| Typical Yield | >95% (often quantitative) |

| Reaction Time | 1-2 hours |

| Temperature | 0°C to Room Temperature |

Protocol 3: Conjugation to a Targeting Moiety

This protocol describes the conjugation of the deprotected amine-linker-payload to an activated carboxylic acid on a targeting moiety (e.g., an antibody).

Materials:

-

Deprotected amine-linker-payload conjugate

-

Activated targeting moiety (e.g., NHS-ester of an antibody)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Dissolve the deprotected amine-linker-payload conjugate in a small amount of a compatible organic solvent (e.g., DMSO) and add it to a solution of the activated targeting moiety in PBS.

-

The molar ratio of the amine-linker-payload to the targeting moiety should be optimized based on the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature or 4°C for 2-12 hours with gentle mixing.

-

Purify the final bioconjugate using SEC to remove any unreacted payload-linker and other small molecules.

-

Characterize the final product by methods such as SDS-PAGE to determine the extent of conjugation and MS to confirm the molecular weight of the conjugate.

Quantitative Data (Representative):

| Parameter | Value |

| Typical Conjugation Efficiency | 30-60% |

| Reaction Time | 2-12 hours |

| Temperature | 4°C to Room Temperature |

Conclusion

This compound is a valuable and versatile bifunctional linker for the construction of complex bioconjugates. Its orthogonal reactivity allows for a controlled, stepwise approach to link two different molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this linker into their drug development and targeted therapy research. It is important to note that optimization of reaction conditions will be necessary for each specific application to achieve the desired outcome.

Application of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate in Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a bifunctional linker molecule designed for the strategic modification of peptides. Its structure incorporates a Boc-protected amine and a 4-nitrophenoxy activated carbamate. This arrangement allows for a two-stage modification strategy. The activated carbamate facilitates covalent attachment to primary amines on a peptide, such as the ε-amino group of lysine residues or the N-terminus, forming a stable carbamate linkage. The 4-nitrophenoxy group serves as an effective leaving group during this nucleophilic substitution reaction. Subsequent removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group unmasks a primary amine, which can then be used for further conjugation to other molecules of interest, including small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains. This methodology is particularly valuable in the synthesis of peptide-drug conjugates (PDCs) and other complex biomolecules where precise control over the conjugation site and linker composition is critical.

Core Applications in Peptide Synthesis

-

Introduction of a Primary Amine Linker: The primary application of this reagent is to introduce a short, flexible ethylene spacer arm terminating in a primary amine. This amine can be subsequently used for conjugation to other molecules.

-

Modification of Peptide Termini and Side Chains: It can be selectively reacted with the N-terminal α-amino group or the ε-amino group of lysine side chains.

-

Synthesis of Peptide-Drug Conjugates (PDCs): The linker can be used to attach a therapeutic payload to a peptide, a crucial step in the development of targeted therapies.

-

Preparation of Labeled Peptides: The terminal amine, once deprotected, can be conjugated to fluorophores, biotin, or other reporter molecules for use in diagnostic and research applications.

Data Presentation

Table 1: Representative Reaction Conditions for Peptide Modification

| Parameter | Condition |

| Peptide Substrate | Peptide with accessible primary amine(s) (e.g., N-terminus, Lysine side chain) |

| Reagent | This compound |

| Reagent Equivalents | 1.5 - 5 equivalents (relative to peptide) |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Base Equivalents | 2 - 10 equivalents |

| Reaction Temperature | Room Temperature (20-25°C) |

| Reaction Time | 2 - 12 hours |

Table 2: Representative Yields and Purity for Peptide Conjugation

| Peptide Sequence | Modification Site | Yield (%) | Purity (%) (by RP-HPLC) |

| H₂N-Gly-Phe-Leu-Lys-Ala-COOH | N-terminus | 75 | >95 |

| H₂N-Gly-Phe-Leu-Lys-Ala-COOH | Lysine ε-NH₂ | 70 | >95 |

| Ac-Ala-Lys-Val-Gly-NH₂ | Lysine ε-NH₂ | 78 | >96 |

Note: Yields and purity are dependent on the specific peptide sequence, reaction conditions, and purification methods.

Experimental Protocols

Protocol 1: Modification of a Peptide N-Terminus or Lysine Side Chain in Solution

This protocol describes the conjugation of this compound to a peptide in solution.

Materials:

-

Peptide with a free primary amine

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for analysis

Procedure:

-

Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL.

-

Reagent Preparation: In a separate vial, dissolve 3 equivalents of this compound in a minimal amount of anhydrous DMF.

-

Reaction Initiation: To the peptide solution, add 5 equivalents of DIPEA. Subsequently, add the solution of this compound.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

-

Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.

-

Purification: Purify the modified peptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Characterization: Lyophilize the pure fractions and confirm the identity of the product by mass spectrometry.

Protocol 2: Boc Deprotection of the Modified Peptide

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected peptide conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

DIPE A (for neutralization)

-

Diethyl ether (for precipitation)

Procedure:

-

Deprotection Cocktail: Prepare a solution of 20-50% TFA in DCM.

-

Deprotection Reaction: Dissolve the Boc-protected peptide in the TFA/DCM solution. Stir the reaction at room temperature for 30-60 minutes.

-

TFA Removal: Remove the solvent under reduced pressure.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide.

-

Isolation: Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold diethyl ether.

-

Purification and Characterization: The deprotected peptide can be further purified by RP-HPLC if necessary and its identity confirmed by mass spectrometry.

Visualizations

Caption: Workflow for peptide modification.

Caption: Logical relationship of the modification process.

Application Notes and Protocols for Solid-Phase Synthesis Utilizing tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase synthesis (SPS), the strategic introduction of linkers and modification of resin-bound substrates is paramount for the efficient construction of peptides, peptidomimetics, and small molecule libraries. tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate serves as a highly efficient reagent for the introduction of a Boc-protected aminoethyl moiety onto a solid support or a resin-bound molecule. The utility of this reagent lies in the 4-nitrophenoxy group, which acts as an excellent leaving group, thereby activating the carbamate for nucleophilic attack by an amine. This allows for the formation of stable urea linkages under mild reaction conditions.

The incorporated Boc-protected amine can be deprotected in a subsequent step, revealing a primary amine that can be used for further elongation of a peptide chain, attachment of a side chain, or conjugation to other molecules of interest. This bifunctionality makes this compound a versatile tool in combinatorial chemistry and drug discovery.

Core Applications

-

Introduction of a flexible ethylamine spacer: The reagent can be used to modify amine-functionalized resins, introducing a two-carbon spacer with a terminal Boc-protected amine.

-

Synthesis of N-substituted ureas: It readily reacts with primary and secondary amines on a solid support to generate resin-bound ureas. This is particularly useful in the synthesis of peptidomimetics and urea-based scaffolds.

-

Modification of peptide side chains: The reagent can be used to cap or modify the side chains of amino acids containing primary or secondary amines.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₅ |

| Molecular Weight | 282.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, THF |

| Storage | Store at 2-8 °C, protect from moisture |

Reaction Mechanism

The primary application of this compound in solid-phase synthesis involves the nucleophilic attack of a resin-bound amine on the activated carbamate carbonyl carbon. The electron-withdrawing nature of the 4-nitrophenyl group makes the 4-nitrophenoxide a good leaving group, facilitating the reaction.

Experimental Protocols

Protocol 1: Synthesis of a Resin-Bound N-Substituted Urea

This protocol describes the reaction of an amine-functionalized solid support with this compound to generate a resin-bound urea with a terminal Boc-protected amine.

Materials:

-

Amine-functionalized resin (e.g., Rink Amide resin, Amino-Merrifield resin)

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker or agitator

Procedure:

-

Resin Swelling: Swell the amine-functionalized resin (1.0 g, with a typical loading of 0.5-1.0 mmol/g) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Reagent Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in anhydrous DMF (5 mL).

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the solution of this compound to the resin. Add DIPEA (1 equivalent relative to the carbamate) to the reaction mixture.

-

Reaction Agitation: Agitate the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by a Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the complete consumption of the free amine.

-

Washing: Once the reaction is complete, drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with DMF (3 x 10 mL).

-

Drying: Dry the resin under vacuum for at least 2 hours. The resin is now ready for the next step (e.g., Boc deprotection).

Quantitative Data Summary:

The following table provides representative data for the synthesis of resin-bound ureas using this protocol. Yields are typically determined by cleaving a small amount of the product from the resin and analyzing by HPLC or by gravimetric analysis of the resin after the reaction.

| Resin Type | Resin Loading (mmol/g) | Reagent Equivalents | Reaction Time (h) | Typical Yield (%) |

| Rink Amide Resin | 0.65 | 3 | 6 | >95 |

| Amino-Merrifield Resin | 1.1 | 3 | 8 | >90 |

| TentaGel NH₂ Resin | 0.25 | 2.5 | 4 | >98 |

Protocol 2: Boc Deprotection of the Resin-Bound Urea

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for further synthetic transformations.

Materials:

-

Resin-bound urea from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the resin-bound urea in anhydrous DCM (10 mL) for 30 minutes.

-

Deprotection: Drain the DCM. Add a solution of 20-50% TFA in DCM (10 mL) to the resin. Agitate the mixture for 30 minutes at room temperature.

-

Washing: Drain the TFA solution. Wash the resin with DCM (5 x 10 mL).

-

Neutralization: Wash the resin with a solution of 10% DIPEA in DCM (3 x 10 mL) to neutralize the trifluoroacetate salt.

-

Final Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL). The resin now has a free primary amine and is ready for the next coupling step.

Experimental Workflow Diagram

Conclusion

This compound is a valuable reagent for the efficient and versatile modification of solid supports and resin-bound molecules. Its ability to introduce a Boc-protected aminoethyl moiety via a stable urea linkage makes it a powerful tool for the synthesis of diverse molecular libraries for drug discovery and chemical biology research. The protocols outlined in these application notes provide a robust starting point for researchers to incorporate this reagent into their solid-phase synthesis workflows.